molecular formula C25H17F2N3OS B14926756 2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

Cat. No.: B14926756
M. Wt: 445.5 g/mol
InChI Key: XIEDYVZFWUVEPS-UHFFFAOYSA-N
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Description

2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that features a pyrazole ring substituted with fluorophenyl groups, a methoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazole ring through a condensation reaction involving hydrazine and a diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups onto the aromatic rings .

Scientific Research Applications

2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is unique due to its combination of fluorophenyl, methoxyphenyl, and thiazole groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H17F2N3OS

Molecular Weight

445.5 g/mol

IUPAC Name

2-[3,5-bis(2-fluorophenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C25H17F2N3OS/c1-31-17-12-10-16(11-13-17)23-15-32-25(28-23)30-24(19-7-3-5-9-21(19)27)14-22(29-30)18-6-2-4-8-20(18)26/h2-15H,1H3

InChI Key

XIEDYVZFWUVEPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=CC=CC=C4F)C5=CC=CC=C5F

Origin of Product

United States

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